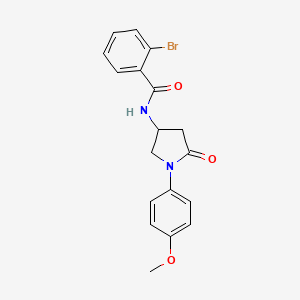

2-溴-N-(1-(4-甲氧基苯基)-5-氧代吡咯烷-3-基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

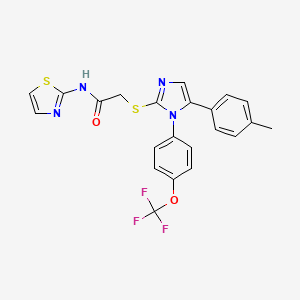

The compound “2-bromo-N-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)benzamide” is a benzamide derivative. Benzamide and its derivatives have been reported with antimicrobial, analgesic anticancer, carbonic anhydrase inhibitory, cholinesterase inhibitory activities and so on .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, compounds having the chemical structure of [N-(1-(4-methoxyphenyl)-3-oxo-3-((4-(N-(substituted)sulfamoyl)phenyl)amino)prop-1-en-1-yl)benzamide] were designed and successfully synthesized for the first time by conventional method .Molecular Structure Analysis

The molecular structure of similar compounds has been elucidated using 1H NMR, 13C NMR, and HRMS spectra . The crystal structures of two methoxyphenylbenzamide isomers are described, with the general formula C14H12BrNO2 .科学研究应用

新型杂环化合物计算机模拟和实验研究

Rosca 等人 (2020) 进行的研究涉及合成新的杂环化合物,包括与 2-溴-N-(1-(4-甲氧基苯基)-5-氧代吡咯烷-3-基)苯甲酰胺相关的化合物,方法是使 2-(4-(4-X-苯磺酰基)苯甲酰胺)乙酸衍生物与 3-溴苯甲醛或 3-溴-4-甲氧基苯甲醛反应。这些合成的化合物显示出潜在的药理应用,因为它们的细胞毒性是使用卤虫和大型蚤虾评估的,并且它们的抗菌活性是针对各种细菌和真菌菌株评估的 (Rosca, 2020)。

苯甲酰胺衍生物的合成和表征

De-ju 等人 (2014) 合成了和表征了 N-烯丙基-4-哌啶基苯甲酰胺衍生物,包括通过消除、还原和溴化反应由 1-氯-4-(氯甲基)苯和 5-溴-2-羟基苯甲醛合成的 4-溴-2-(溴甲基)-1-((4-氯苄基)氧基)苯。这些衍生物进一步反应得到新型非肽 CCR5 拮抗剂,表明它们与开发治疗剂有关 (Cheng De-ju, 2014)。

安替比林样衍生物和分子相互作用

Saeed 等人 (2020) 的一项研究重点是安替比林衍生物的合成、X 射线结构表征、Hirshfeld 表面分析和 DFT 计算,包括 2-溴-N-(2,3-二氢-1,5-二甲基-3-氧代-2-苯基-1H-吡唑-4-基)苯甲酰胺。该研究重点介绍了分子间相互作用,例如氢键和 C-H⋯π 接触,这些相互作用稳定了这些化合物的晶体堆积,从而深入了解了它们在药物设计中的潜在应用 (Saeed et al., 2020)。

作用机制

Indole Derivatives

The compound “2-bromo-N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide” is a derivative of indole . Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . They bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .

Benzamide Derivatives

The compound also is a derivative of benzamide

Bromination

The presence of a bromine atom in the compound suggests that it might have been synthesized through a bromination reaction . Bromination often occurs at the benzylic position, which is adjacent to the aromatic ring .

属性

IUPAC Name |

2-bromo-N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17BrN2O3/c1-24-14-8-6-13(7-9-14)21-11-12(10-17(21)22)20-18(23)15-4-2-3-5-16(15)19/h2-9,12H,10-11H2,1H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVDGMGBEAVBYRM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)C3=CC=CC=C3Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17BrN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[cyclohexyl(methyl)sulfamoyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2555223.png)

![1-methyl-[2-(1-methyl-1H-pyrazol-5-yl)piperidin-3-yl]methanamine, trans](/img/structure/B2555231.png)

![N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2555232.png)

![N-(benzo[d][1,3]dioxol-5-yl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide](/img/structure/B2555233.png)

![(2Z)-7-hydroxy-N-(5-methylpyridin-2-yl)-2-{[3-(trifluoromethoxy)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2555236.png)